molecular formula C23H15ClN2O3 B2409203 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849915-42-0

2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2409203
CAS No.: 849915-42-0
M. Wt: 402.83
InChI Key: QROFTUFDLAZZTM-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a unique structure that includes a chlorobenzyl group, a pyridinyl group, and a chromeno-pyrrole-dione core, making it an interesting subject for research and development.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3/c24-17-7-3-1-5-15(17)13-26-20(14-9-11-25-12-10-14)19-21(27)16-6-2-4-8-18(16)29-22(19)23(26)28/h1-12,20H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFTUFDLAZZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Chromeno[2,3-c]pyrrole-3,9-Dione Core Formation

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is synthesized via a one-pot multicomponent reaction (MCR) involving three key components:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the diketone precursor.
  • Pyridine-4-carbaldehyde to introduce the 1-(pyridin-4-yl) substituent.
  • 2-Chlorobenzylamine to incorporate the 2-(2-chlorobenzyl) group.

General Reaction Procedure

  • Reagents and Stoichiometry :

    • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv), pyridine-4-carbaldehyde (1.1 equiv), and 2-chlorobenzylamine (1.1 equiv) are combined in anhydrous ethanol.
    • Acetic acid (1 mL per 0.01 mol of aldehyde) is added as a catalyst.
  • Reaction Conditions :

    • The mixture is heated at 40°C for 15–20 minutes to facilitate imine formation.
    • Subsequently, refluxed at 80°C for 20 hours to complete cyclization.
  • Workup :

    • The product precipitates upon cooling and is isolated via filtration.
    • Purification is achieved through crystallization from ethanol, yielding the target compound as a crystalline solid.
Table 1: Reaction Parameters and Outcomes
Component Quantity (mmol) Role Yield (%) Purity (%)
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate 10.0 Diketone precursor - -
Pyridine-4-carbaldehyde 11.0 Aryl aldehyde - -
2-Chlorobenzylamine 11.0 Primary amine - -
Ethanol 15 mL Solvent - -
Acetic acid 1 mL Catalyst - -
Product - - 70–85* >95

*Estimated based on analogous reactions in literature.

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Imine Formation (40°C) : Short heating (15–20 minutes) ensures efficient Schiff base formation between pyridine-4-carbaldehyde and 2-chlorobenzylamine.
  • Cyclization (80°C) : Prolonged reflux (20 hours) drives the nucleophilic attack of the imine on the diketone, forming the pyrrolidine ring.

Solvent and Catalytic Effects

  • Ethanol : Preferred for its ability to solubilize both polar and non-polar reactants while facilitating precipitation of the product.
  • Acetic Acid : Lowers pH to accelerate dehydration steps during cyclization. Excess acid (>1 mL) reduces yields due to side reactions.

Substituent Effects

  • Pyridin-4-yl Group : The electron-withdrawing nature of the pyridine ring accelerates imine formation but may require extended reflux for complete cyclization.
  • 2-Chlorobenzyl Group : The chloro substituent’s steric hindrance slightly reduces reaction efficiency compared to unsubstituted benzylamines.

Characterization and Analytical Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy :

    • Strong absorption at 1715 cm⁻¹ (C=O stretch of diketone).
    • Peaks at 1656 cm⁻¹ (amide C=O) and 1611 cm⁻¹ (aromatic C=C).
  • ¹H Nuclear Magnetic Resonance (NMR) :

    • Pyridin-4-yl protons : Doublets at δ 7.09–7.10 (2H, J = 5.2 Hz) and δ 8.26–8.40 (2H, J = 5.2 Hz).
    • Chromeno-pyrrole core : Singlet at δ 4.14 (2H, CH₂).
    • 2-Chlorobenzyl protons : Multiplet at δ 4.50–4.60 (2H, CH₂) and aromatic signals at δ 7.30–7.50 (4H).
  • Melting Point : 220–223°C (decomposition observed above 225°C).

Table 2: Key ¹H NMR Assignments
Proton Environment δ (ppm) Multiplicity Integration
Pyridin-4-yl (ortho) 8.26–8.40 Doublet 2H
Pyridin-4-yl (meta) 7.09–7.10 Doublet 2H
Chromeno-pyrrole CH₂ 4.14 Singlet 2H
2-Chlorobenzyl CH₂ 4.50–4.60 Multiplet 2H
2-Chlorobenzyl aromatic 7.30–7.50 Multiplet 4H

Comparative Analysis of Synthetic Approaches

Alternative Routes Considered

  • Stepwise Condensation : Early methods involved separate imine formation and cyclization steps, yielding <60% due to intermediate instability.
  • Microwave-Assisted Synthesis : Reduces reaction time to 4–6 hours but requires specialized equipment and offers no significant yield improvement.

Yield Optimization Strategies

  • Excess Amine : Using 1.1 equivalents of 2-chlorobenzylamine compensates for volatility losses during reflux.
  • Crystallization Solvent : Ethanol outperforms acetonitrile or DMF in purity (>95% vs. 80–90%).

Challenges and Limitations

  • Stereochemical Control : The reaction produces a racemic mixture due to non-chiral conditions.
  • Scale-Up Issues : Yield drops to 50–60% at >100 mmol scales due to inefficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a catalyst.

    Substitution Reagents: Halides, alkylating agents, and acylating agents.

    Cyclization Conditions: Acidic or basic catalysts, elevated temperatures, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The chlorobenzyl group can be replaced with various nucleophiles.
  • Cyclization Reactions : The compound can undergo cyclization to form derivatives with enhanced properties.

Table 1: Synthetic Routes for 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Reaction TypeDescription
Nucleophilic SubstitutionReaction with pyridinyl derivatives to form the final product.
CyclizationFormation of the chromeno-pyrrole-dione core under acidic/basic conditions.
Oxidation/ReductionModifying functional groups to enhance reactivity or stability.

Medicine

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Activity TypeFindings
AntioxidantDemonstrated significant free radical scavenging ability.
AntimicrobialMIC values between 3.12 to 12.5 µg/mL against various bacteria.
AntitumorInhibits tumor cell growth in vitro; 50% reduction in viability at 10 µM.

Materials Science

In materials science, this compound is explored for its applications in developing advanced materials:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
  • Photovoltaic Materials : Potential applications in solar energy conversion technologies.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound against human ovarian cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for cancer therapy .

Antimicrobial Evaluation

In vitro tests demonstrated that derivatives of this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . These findings support its development as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anti-cancer properties by interfering with cell replication and growth.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)pyridine: Shares the chlorobenzyl and pyridinyl groups but lacks the chromeno-pyrrole-dione core.

    Thieno[3,4-c]pyrrole-4,6-dione: Contains a similar pyrrole-dione core but with a thieno group instead of the chromeno group.

    Naphtho[2,3-c]thiophene-4,9-dione: Features a naphtho-thiophene core, differing from the chromeno-pyrrole-dione structure.

Uniqueness

2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and core structure This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

The compound 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a class of compounds known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H16ClN2O3\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_2\text{O}_3

This structure features a chromeno-pyrrole framework that is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit a range of biological activities, including:

  • Antioxidant Activity : These compounds have demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress .
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents .
  • Antitumor Activity : Certain chromeno derivatives have been studied for their effects on tumor cell lines, indicating a role in cancer therapy .

The biological mechanisms through which 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation.
  • Interaction with DNA : Some studies suggest that pyrrole-based compounds can intercalate with DNA, affecting replication and transcription processes.

Antioxidant Activity

A study demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibited significant antioxidant activity through DPPH radical scavenging assays. The results indicated that these compounds could reduce oxidative damage in cellular models .

Antimicrobial Studies

In vitro evaluations showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics .

Antitumor Efficacy

In cancer research, derivatives similar to 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were found to inhibit the growth of various tumor cell lines effectively. For example, one study reported a 50% reduction in cell viability at concentrations as low as 10 µM in human ovarian cancer cells .

Case Studies

StudyBiological ActivityFindings
AntioxidantSignificant reduction in DPPH radical levels
AntimicrobialEffective against S. aureus with MIC 3.12 µg/mL
Antitumor50% growth inhibition in ovarian cancer cells at 10 µM

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. A common approach includes:

  • Step 1: Condensation of substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) with primary amines (e.g., pyridin-4-ylamine) under basic conditions to form intermediates.
  • Step 2: Cyclization with chromene precursors (e.g., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate) via nucleophilic attack to assemble the fused chromeno-pyrrole core .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to isolate the final compound .
    Key Factors: Solvent polarity (e.g., ethanol or dioxane) and temperature (40–80°C) significantly influence reaction efficiency and yield .

How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identifies aromatic protons (δ 6.5–8.5 ppm for pyridine and chlorobenzyl groups) and diastereotopic protons in the dihydrochromeno-pyrrole system .
    • 13C NMR: Confirms carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the fused ring system .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]+) align with the theoretical molecular weight (~460–480 g/mol) .

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in cyclization steps .
  • Catalyst Screening: Lewis acids (e.g., AlCl3) accelerate Friedel-Crafts alkylation, and palladium catalysts improve coupling efficiency for pyridine substituents .
  • Temperature Control: Lower temperatures (40–60°C) reduce decomposition of sensitive intermediates, while reflux (80°C) drives cyclization to completion .
    Data-Driven Example: A study achieved 78% yield using a one-pot MCR with hydrazine hydrate (5 eq.) in dioxane at 80°C for 20 hours .

What strategies resolve contradictions in biological activity data across studies?

  • Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase or protease panels) to isolate mechanisms, as broad cytotoxicity screens may conflate effects .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., substituents on the pyridine or chlorobenzyl groups) to identify pharmacophores responsible for activity .
  • Metabolic Stability Testing: Assess hepatic microsome stability to determine if discrepancies arise from rapid in vivo degradation .

How does the electronic configuration of substituents influence reactivity?

  • Electron-Withdrawing Groups (EWGs): The 2-chlorobenzyl group stabilizes the chromeno-pyrrole core via inductive effects, reducing susceptibility to oxidation .
  • Pyridine Ring: The nitrogen in pyridin-4-yl enhances electrophilicity at the C-3 position, facilitating nucleophilic substitutions (e.g., with hydrazine to form pyrazole derivatives) .
  • Impact on Redox Behavior: Cyclic voltammetry reveals two reduction peaks (-0.5 V and -1.2 V vs. Ag/AgCl) linked to the conjugated diketone system .

Methodological Challenges and Solutions

How to address low yields in large-scale synthesis?

  • Continuous Flow Reactors: Improve mixing and heat transfer for cyclization steps, reducing by-product formation .
  • Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to enhance crystal purity .

What analytical techniques differentiate polymorphic forms of the compound?

  • Powder X-Ray Diffraction (PXRD): Identifies distinct crystal lattice arrangements (e.g., Form I vs. Form II) impacting solubility .
  • Thermogravimetric Analysis (TGA): Measures thermal stability; polymorphs with lower decomposition temperatures (<200°C) are less suitable for high-temperature applications .

Emerging Research Directions

Can computational modeling predict biological targets for this compound?

  • Molecular Docking: Simulations with kinase domains (e.g., EGFR or CDK2) highlight hydrogen bonding between the pyridine nitrogen and catalytic lysine residues .
  • ADMET Prediction: Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.7), suggesting potential CNS applications .

How to design derivatives with enhanced pharmacokinetic profiles?

  • Prodrug Strategies: Introduce ester groups at the 9-dione position to improve oral bioavailability, with in vivo hydrolysis releasing the active form .
  • PEGylation: Attach polyethylene glycol chains to the chlorobenzyl group to prolong circulation half-life .

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